molecular formula C18H16N4O4 B6360040 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 81820-16-8

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No. B6360040
CAS RN: 81820-16-8
M. Wt: 352.3 g/mol
InChI Key: HHJOGBDRAUQDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline is a novel compound that has recently been studied for its potential to be used in various scientific research applications. This compound has a unique structure and can be synthesized using a variety of methods. It has been studied for its ability to act as a ligand, a catalyst, and an enzyme inhibitor, and its biochemical and physiological effects have been explored.

Scientific Research Applications

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline has been studied for its potential to be used as a ligand, a catalyst, and an enzyme inhibitor. As a ligand, it can be used to bind to metal ions, such as copper and zinc, and it can be used to form complexes with other molecules. As a catalyst, it can be used to accelerate chemical reactions, such as the hydrolysis of esters. As an enzyme inhibitor, it can be used to block the activity of enzymes, such as proteases and phosphatases.

Mechanism of Action

The mechanism of action of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline is not yet fully understood. However, it is believed that the compound binds to metal ions and other molecules through hydrogen bonding and electrostatic interactions. It is also believed that the compound can form complexes with other molecules, which can then be used to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline have been studied in various laboratory experiments. In vitro studies have shown that the compound can inhibit the activity of enzymes, such as proteases and phosphatases. In vivo studies have shown that the compound can reduce inflammation and pain, and can also reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline in laboratory experiments has both advantages and limitations. One advantage is that the compound can be synthesized using a variety of methods, which makes it easy to obtain and use in experiments. Another advantage is that the compound can be used as a ligand, a catalyst, and an enzyme inhibitor, which makes it useful for a variety of applications. However, one limitation is that the compound is not very stable, and can decompose over time. Another limitation is that the compound can interact with other molecules and metal ions, which can lead to unwanted side reactions.

Future Directions

The potential future directions for research on 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further studies could be conducted to investigate the compound’s stability and the effects of different reaction conditions on its synthesis and reactivity. Additionally, further research could be conducted to investigate the compound’s potential uses as a drug or a therapeutic agent. Finally, further research could be conducted to investigate the compound’s potential uses as a catalyst for chemical reactions or as an enzyme inhibitor.

Synthesis Methods

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline can be synthesized using a variety of methods. One common method is a condensation reaction of 4-acetamidophenol and 2-oxoindoline. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and a base, such as sodium hydroxide or potassium hydroxide. The reaction can be monitored using a thin-layer chromatography (TLC) technique, and the product can be isolated and purified using column chromatography.

properties

IUPAC Name

2-(4-acetamidophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-11(23)19-12-6-8-13(9-7-12)26-10-16(24)21-22-17-14-4-2-3-5-15(14)20-18(17)25/h2-9,20,25H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJOGBDRAUQDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-2-oxoindoline

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